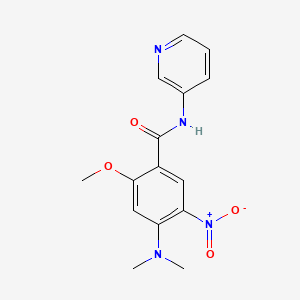
N-(4,6-dimethyl-2-pyridinyl)-1-methyl-1H-pyrazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4,6-dimethyl-2-pyridinyl)-1-methyl-1H-pyrazole-5-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as DMMP or simply Pyrazole and is widely used in scientific research for its unique properties.
作用機序
The mechanism of action of DMMP is not fully understood, but it is believed to act by inhibiting various enzymes and signaling pathways in the body. DMMP has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. Additionally, DMMP has been shown to inhibit the activity of various kinases, including Akt and ERK, which are involved in cell signaling pathways.
Biochemical and physiological effects
DMMP has been shown to have a wide range of biochemical and physiological effects. In vitro studies have demonstrated that DMMP has potent antitumor activity against various cancer cell lines, including breast, lung, and prostate cancer. DMMP has also been shown to have anti-inflammatory activity, reducing the production of pro-inflammatory cytokines in vitro. In vivo studies have demonstrated that DMMP has antimicrobial activity against various pathogens, including Staphylococcus aureus and Escherichia coli.
実験室実験の利点と制限
DMMP has several advantages for use in lab experiments. It is readily available and relatively easy to synthesize, making it a cost-effective option for researchers. Additionally, DMMP has a wide range of potential applications, making it a versatile compound for use in various fields. However, DMMP also has some limitations. It has limited solubility in water, which can make it difficult to work with in some experiments. Additionally, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
将来の方向性
There are many potential future directions for research on DMMP. One promising area of research is the development of DMMP-based drugs for the treatment of cancer and inflammatory diseases. Additionally, further studies are needed to fully understand the mechanism of action of DMMP and its effects on various signaling pathways in the body. Finally, there is potential for the development of new synthetic methods for the production of DMMP and related compounds.
合成法
The synthesis of DMMP involves the reaction of 4,6-dimethyl-2-pyridinecarboxaldehyde with hydrazine hydrate, followed by the reaction of the resulting hydrazine with methyl isocyanate. This process yields DMMP as a white crystalline solid.
科学的研究の応用
DMMP has been extensively used in scientific research for its potential applications in various fields. One of the primary applications of DMMP is in the field of medicinal chemistry, where it is used as a lead compound for the development of new drugs. DMMP has been shown to have potent antitumor, anti-inflammatory, and antimicrobial properties, making it a promising candidate for drug development.
特性
IUPAC Name |
N-(4,6-dimethylpyridin-2-yl)-2-methylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O/c1-8-6-9(2)14-11(7-8)15-12(17)10-4-5-13-16(10)3/h4-7H,1-3H3,(H,14,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOLVCLXQBSTIRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1)NC(=O)C2=CC=NN2C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[3-hydroxy-3-(hydroxymethyl)-1-piperidinyl]methyl}-3,5-dimethyl-4(1H)-pyridinone](/img/structure/B5376602.png)
![N~2~-{[1-(3,5-dimethoxybenzyl)-3-oxo-2-piperazinyl]acetyl}glycinamide](/img/structure/B5376629.png)

amino]-1-propen-1-yl}-N,N-dimethylaniline](/img/structure/B5376645.png)
![3-[4-(5-isopropylpyrazolo[1,5-a]pyrimidin-7-yl)-1-piperazinyl]propanamide](/img/structure/B5376650.png)
![2-methyl-N-[2-(1-phenyl-1H-pyrazol-4-yl)ethyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine dihydrochloride](/img/structure/B5376653.png)
![3-[2-(4-fluorophenyl)ethyl]-1-[(3-methoxyphenoxy)acetyl]piperidine](/img/structure/B5376661.png)
![3-{4-[(2-chloro-6-fluorobenzyl)oxy]-3-methoxyphenyl}-2-(1-ethyl-1H-benzimidazol-2-yl)acrylonitrile](/img/structure/B5376663.png)
![N-(3-hydroxy-3-methylbutyl)-N-methyl-2-[1-(4-methylbenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5376664.png)
![1-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}-4-(tetrahydro-2-furanylcarbonyl)piperazine](/img/structure/B5376666.png)
![6-iodo-3-methyl-2-[(2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene)methyl]-4(3H)-quinazolinone](/img/structure/B5376674.png)

![4-fluoro-N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}benzamide](/img/structure/B5376692.png)
![N-(2-fluorophenyl)-2-[5-(2-fluorophenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B5376695.png)